molecular formula C19H18N2O4 B2825447 ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate CAS No. 127828-84-6

ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate

Cat. No. B2825447
CAS RN: 127828-84-6
M. Wt: 338.363
InChI Key: RICDNWUJMIELIV-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a chemical compound with the molecular formula C19H18N2O4 . It has a molecular weight of 338.35722 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, density, boiling point, and more. For this compound, some of these properties include a density of 1.1±0.1 g/cm3, a boiling point of 272.0±15.0 °C at 760 mmHg, and a flash point of 108.7±15.0 °C .

Scientific Research Applications

Impurity Profile Determination in Drug Synthesis

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate and its derivatives have been studied for their roles in drug synthesis, particularly as glycoprotein IIb/IIIa antagonists, which are important for treating thrombotic disorders. A study by Thomasberger, Engel, and Feige (1999) highlighted the determination of the impurity profile of a closely related compound using liquid chromatography-mass spectrometry, emphasizing the importance of purity in pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).

Chemical Synthesis and Structural Studies

In chemical synthesis, the reactivity of similar compounds has been explored to synthesize cyclic hydroxamic acids and lactams, which are vital in developing plant-derived chemicals and pharmaceuticals. Hartenstein and Sicker (1993) demonstrated the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives to produce hydroxamic acids, showcasing the versatility of related chemical structures in synthetic chemistry (Hartenstein & Sicker, 1993).

properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDNWUJMIELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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